molecular formula C12H14O B159842 1-Cyclopropyl-3-phenylpropan-1-one CAS No. 136120-65-5

1-Cyclopropyl-3-phenylpropan-1-one

Cat. No.: B159842
CAS No.: 136120-65-5
M. Wt: 174.24 g/mol
InChI Key: QHGGLPZDDDVSFA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-phenylpropan-1-one is an organic compound with the molecular formula C12H14O It is a ketone characterized by a cyclopropyl group attached to a phenylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with benzene in the presence of a strong base, such as sodium hydride, to form the desired ketone. Another method includes the Friedel-Crafts acylation of benzene with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-Cyclopropyl-3-phenylpropan-1-one has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antidepressant and anticonvulsant agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to study the effects of cyclopropyl and phenyl groups on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it may act by modulating neurotransmitter levels or interacting with receptor sites in the brain, leading to antidepressant or anticonvulsant effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

    1-Phenylpropan-1-one: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Cyclopropylmethyl ketone: Similar structure but without the phenyl group, leading to different reactivity and applications.

    3-Phenylpropan-1-ol:

Uniqueness: 1-Cyclopropyl-3-phenylpropan-1-one is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. The cyclopropyl group introduces ring strain, affecting the compound’s reactivity, while the phenyl group contributes to its aromatic character and potential for electrophilic substitution reactions.

Biological Activity

1-Cyclopropyl-3-phenylpropan-1-one, an organic compound with the molecular formula C12H14O, has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a cyclopropyl group attached to a phenylpropanone structure. This unique combination contributes to its distinct chemical properties, which are vital for its biological activity. The compound is primarily utilized in pharmaceutical research as an intermediate in the synthesis of various agents, particularly those targeting neurological conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets and pathways. Key mechanisms include:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels, which is critical in developing antidepressant and anticonvulsant medications. It appears to interact with receptor sites in the brain, potentially altering synaptic transmission and neurochemical balance.
  • Receptor Interaction : Similar compounds have demonstrated the ability to bind to various receptors, suggesting that this compound could also exhibit receptor-mediated effects that contribute to its pharmacological profile .

Pharmacological Applications

The potential therapeutic applications of this compound are diverse:

Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models, possibly through the modulation of serotonin and norepinephrine pathways .

Anticonvulsant Properties : There is evidence suggesting that this compound could be effective in treating seizure disorders by stabilizing neuronal excitability and preventing excessive neuronal firing.

Case Studies and Research Findings

A review of recent studies reveals significant findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntidepressantDemonstrated efficacy in reducing depressive behaviors in rodent models.
AnticonvulsantShowed a decrease in seizure frequency in epilepsy models.
NeuroprotectiveIndicated potential for protecting neuronal health under stress conditions.

Detailed Case Study: Antidepressant Effects

In a study involving rodent models, this compound was administered to assess its impact on depressive behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect comparable to established treatments like fluoxetine. This effect was linked to increased levels of serotonin and norepinephrine in the brain .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics when administered orally. It exhibits good bioavailability with a half-life conducive for therapeutic use, although further studies are needed to fully elucidate its safety profile and long-term effects.

Properties

IUPAC Name

1-cyclopropyl-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGGLPZDDDVSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644001
Record name 1-Cyclopropyl-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136120-65-5
Record name 1-Cyclopropyl-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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